

# Physicochemical properties of Vonoprazan Fumarate (solubility, pKa)

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## Compound of Interest

Compound Name: Vonoprazan Fumarate

Cat. No.: B560079

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An In-depth Technical Guide to the Physicochemical Properties of **Vonoprazan Fumarate**

## Introduction

**Vonoprazan Fumarate** (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[1][2] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan competitively and reversibly inhibits the H<sup>+</sup>, K<sup>+</sup>-ATPase (proton pump) in gastric parietal cells.[1][3] Its efficacy and pharmacokinetic profile are intrinsically linked to its fundamental physicochemical properties, primarily its solubility and acid dissociation constant (pKa). This guide provides a detailed overview of these properties, intended for researchers, scientists, and professionals in drug development.

## Core Physicochemical Properties

**Vonoprazan Fumarate** is a white to off-white crystalline powder.[3] The formation of a salt with fumaric acid enhances the compound's stability and improves its solubility and dissolution rate, which are critical for its therapeutic performance.[4]

## pKa (Acid Dissociation Constant)

Vonoprazan is a weak base, and its pKa value is a critical determinant of its behavior in physiological environments.[5] The high basicity allows it to concentrate in the acidic canaliculi of gastric parietal cells, contributing to its potent and sustained acid-suppressing effect.[6][7][8] Several pKa values have been reported in the literature, highlighting its alkaline nature.

Table 1: Reported pKa Values for Vonoprazan

pKa Value	Source Citation
9.6	<a href="#">[6]</a> <a href="#">[8]</a>
9.37	<a href="#">[9]</a>
9.1 - 9.3	<a href="#">[5]</a>
9.06	<a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a>

## Solubility Profile

The solubility of **Vonoprazan Fumarate** is a key factor influencing its absorption and bioavailability. It exhibits pH-dependent solubility, with solubility increasing as the pH decreases.[\[12\]](#) Its solubility has been characterized in a range of organic solvents and aqueous media.

Table 2: Solubility of **Vonoprazan Fumarate** in Various Solvents

Solvent	Solubility Description	Source Citation
Dimethyl Sulfoxide (DMSO)	Soluble	<a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Water	Very slightly soluble; <1 mg/mL	<a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Methanol	Very slightly soluble / Limited solubility	<a href="#">[3]</a> <a href="#">[10]</a>
N,N-Dimethylacetamide	Limited solubility	<a href="#">[3]</a>
N,N-Dimethylformamide	Limited solubility	<a href="#">[3]</a>
Ethanol (99.5%)	Slightly soluble	<a href="#">[3]</a>
2-Propanol	Very low solubility	<a href="#">[3]</a>
Acetone	Very low solubility	<a href="#">[3]</a>
1-Octanol	Very low solubility	<a href="#">[3]</a>
Acetonitrile	Very low solubility	<a href="#">[3]</a>

## Experimental Protocols

Standardized methodologies are employed to determine the pKa and solubility of active pharmaceutical ingredients (APIs). For sparingly soluble compounds like Vonoprazan, specific techniques are required.

### Methodology for pKa Determination

Due to the poor water solubility of Vonoprazan, conventional potentiometric titration is not ideal. [\[15\]](#)[\[16\]](#) Alternative methods such as potentiometry using co-solvents, UV-spectroscopy, and High-Performance Liquid Chromatography (HPLC) are more suitable.[\[15\]](#)[\[17\]](#)

Reverse-Phase HPLC (RP-HPLC) Method:

This method is based on the differential retention behavior of the ionized and non-ionized forms of the analyte at various pH levels.[\[17\]](#)[\[18\]](#)

- **System Preparation:** An HPLC system equipped with a C18 column and a UV detector is used.
- **Mobile Phase Preparation:** A series of mobile phases are prepared using buffers to cover a range of pH values (e.g., from pH 2 to pH 11). The organic modifier (e.g., acetonitrile) concentration is kept constant.
- **Sample Preparation:** A stock solution of **Vonoprazan Fumarate** is prepared in a suitable solvent (like DMSO) and then diluted with the mobile phase.
- **Chromatographic Analysis:** The sample is injected into the HPLC system for each mobile phase pH. The retention time is recorded.
- **Data Analysis:** A graph of retention time versus pH is plotted, which typically results in a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve.[\[18\]](#)

### Methodology for Solubility Determination

The Saturation Shake-Flask method is the gold standard for determining equilibrium solubility. [\[19\]](#)[\[20\]](#)

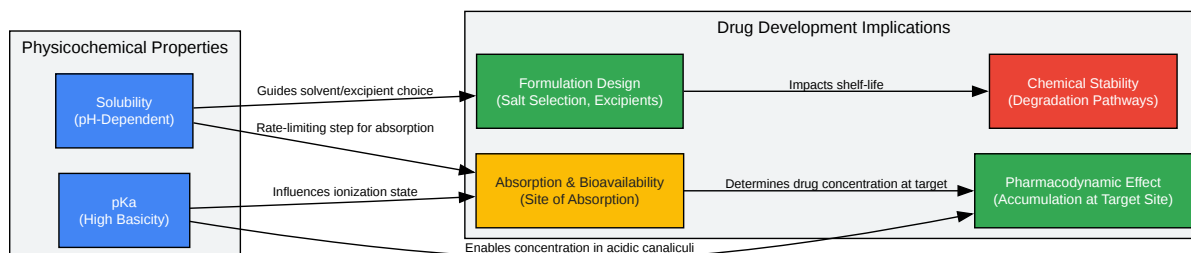
### Equilibrium Shake-Flask Method:

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[\[21\]](#)[\[22\]](#)

- **Medium Preparation:** Prepare aqueous buffer solutions at a minimum of three pH conditions relevant to the physiological range, such as pH 1.2, 4.5, and 6.8.[\[22\]](#) The temperature should be maintained at  $37 \pm 1$  °C.[\[21\]](#)
- **Sample Addition:** Add an excess amount of **Vonoprazan Fumarate** solid to flasks containing the prepared buffer solutions. The excess solid ensures that equilibrium with the saturated solution is achieved.[\[19\]](#)
- **Equilibration:** The flasks are sealed and agitated in a mechanical shaker or orbital shaker at a constant temperature ( $37 \pm 1$  °C) for a predetermined period (e.g., 24 to 48 hours) until equilibrium is reached.[\[19\]](#)[\[20\]](#) Equilibrium is confirmed when consecutive measurements from samples taken at different time points yield the same solubility value.[\[19\]](#)
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.
- **Concentration Analysis:** The concentration of **Vonoprazan Fumarate** in the clear supernatant is quantified using a validated, stability-indicating analytical method, such as HPLC.[\[21\]](#)
- **pH Measurement:** The pH of the saturated solution is measured and recorded after the experiment to ensure it has not deviated significantly.[\[19\]](#)

## Visualizations

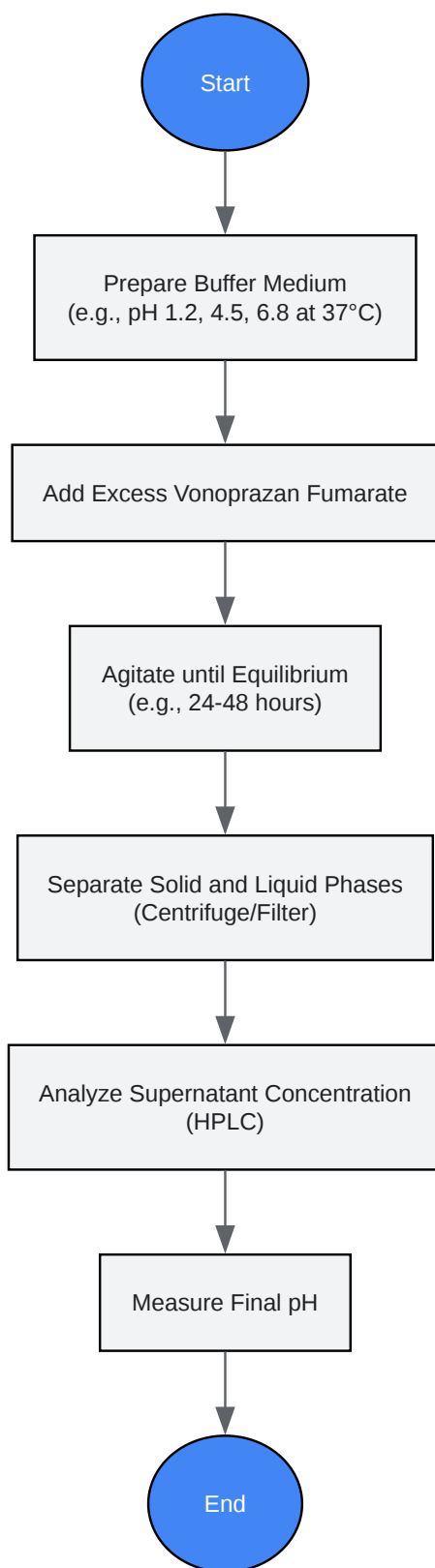
### Logical Relationship Diagram



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Caption: Impact of Physicochemical Properties on Drug Development.

## Experimental Workflow Diagram



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Caption: Workflow for Shake-Flask Solubility Determination.

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